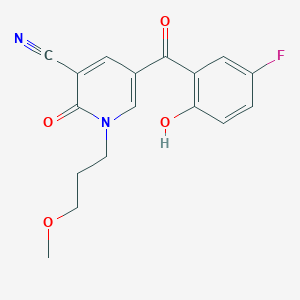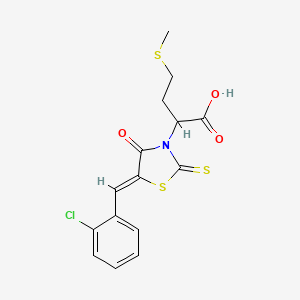![molecular formula C24H18FN5O2 B2554839 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-61-3](/img/structure/B2554839.png)
6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” is a heterocyclic compound with a complex structure . It has a molecular formula of C24H18FN5O2 .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds has been reported . A series of these compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core, with a 3-fluorophenyl group at the 6-position and a 4-methoxyphenyl group at the 7-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, similar triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The compound has an average mass of 427.430 Da and a monoisotopic mass of 427.144440 Da .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds structurally related to 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have been synthesized for their antimicrobial properties. The synthesis of novel chromeno-pyrimidine coupled derivatives using ionic liquid-promoted methods has shown significant antibacterial and antifungal activities. These compounds, including those bearing fluoro and methoxy groups, demonstrate potent antimicrobial effects and possess good oral drug-like properties based on ADMET parameters, making them potential candidates for oral drug development (Tiwari et al., 2018).
Anticancer Potential
Derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have also been explored for their anticancer activities. The synthesis of 6-heteroarylcoumarins, structurally similar, has led to compounds exhibiting significant antimitotic activity, particularly against non-small cell lung cancer cell lines. This suggests the potential for these compounds to be developed as anticancer agents (Galayev et al., 2015).
Catalyst-Free Synthesis
Efforts to synthesize derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine under ambient conditions without a catalyst have led to the development of functionalized compounds with high yields. Such methods highlight the efficiency and eco-friendliness of producing these compounds, offering a green alternative to traditional synthesis approaches (Brahmachari & Nayek, 2017).
Antimicrobial and Structural Characterization
Further research into chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives has provided insights into their antimicrobial activities and structural properties. These studies have synthesized new series of chromene molecules, showing promising antibacterial activities and offering a deeper understanding of their structure-activity relationships (Okasha et al., 2016).
Mécanisme D'action
The mechanism of action of similar triazole-pyrimidine hybrids has been studied in the context of neuroprotection and anti-neuroinflammation . These compounds have shown promising properties, with some inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Orientations Futures
The study of similar triazole-pyrimidine hybrids has indicated that these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” and related compounds may have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
9-(3-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-31-17-11-9-14(10-12-17)22-20-21(26-24-27-28-29-30(22)24)18-7-2-3-8-19(18)32-23(20)15-5-4-6-16(25)13-15/h2-13,22-23H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAMXLZTNMWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)F)NC6=NN=NN26 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)
![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)
![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)


![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)



![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)